

# In-depth Technical Guide: Spectroscopic Data of CAS 157592-43-3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                 |
|----------------|---------------------------------|
| Compound Name: | CYCLOPENTYL 2-PYRIDYL<br>KETONE |
| Cat. No.:      | B116218                         |

[Get Quote](#)

Chemical Name: Cyclopentyl(pyridin-2-yl)methanone CAS Number: 157592-43-3  
Molecular Formula: C<sub>11</sub>H<sub>13</sub>NO Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound cyclopentyl(pyridin-2-yl)methanone (CAS 157592-43-3). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

While direct experimental spectra for CAS 157592-43-3 are not readily available in the public domain, the following tables summarize the expected and reported spectroscopic data based on analysis of similar compounds and available documentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of supporting information from a related study suggests the following <sup>1</sup>H and <sup>13</sup>C NMR spectral data for cyclopentyl(pyridin-2-yl)methanone.

Table 1: <sup>1</sup>H NMR Data (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                  |
|----------------------------------|--------------|-------------|-----------------------------|
| ~8.70                            | d            | 1H          | Pyridine H6                 |
| ~8.00                            | td           | 1H          | Pyridine H4                 |
| ~7.85                            | d            | 1H          | Pyridine H3                 |
| ~7.45                            | ddd          | 1H          | Pyridine H5                 |
| ~4.30                            | quintet      | 1H          | Methine CH                  |
| ~1.95-1.60                       | m            | 8H          | Cyclopentyl CH <sub>2</sub> |

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

| Chemical Shift ( $\delta$ , ppm) | Assignment                  |
|----------------------------------|-----------------------------|
| ~202.0                           | Carbonyl C=O                |
| ~153.0                           | Pyridine C2                 |
| ~149.0                           | Pyridine C6                 |
| ~137.0                           | Pyridine C4                 |
| ~126.0                           | Pyridine C5                 |
| ~122.0                           | Pyridine C3                 |
| ~46.0                            | Methine CH                  |
| ~29.0                            | Cyclopentyl CH <sub>2</sub> |
| ~26.0                            | Cyclopentyl CH <sub>2</sub> |

## Infrared (IR) Spectroscopy

An experimental IR spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. However, based on the functional groups present (ketone, pyridine ring, alkyl chain), the following characteristic absorption bands are expected.

Table 3: Predicted IR Absorption Bands

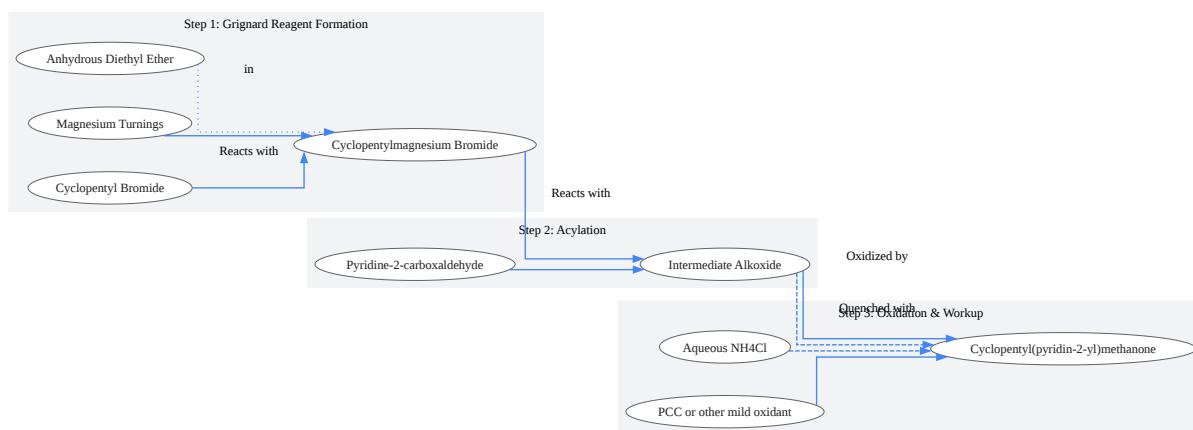
| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group<br>Vibration             |
|--------------------------------|---------------|-------------------------------------------|
| ~3100-3000                     | Medium-Weak   | C-H stretch (aromatic)                    |
| ~2960-2870                     | Strong        | C-H stretch (aliphatic)                   |
| ~1700                          | Strong        | C=O stretch (ketone)                      |
| ~1580, 1470, 1430              | Medium-Strong | C=C and C=N stretching<br>(pyridine ring) |
| ~1450                          | Medium        | CH <sub>2</sub> bending                   |
| ~780, ~740                     | Strong        | C-H out-of-plane bending<br>(pyridine)    |

## Mass Spectrometry (MS)

An experimental mass spectrum for cyclopentyl(pyridin-2-yl)methanone is not publicly available. The predicted fragmentation pattern would likely involve the following key fragments.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion                            |
|-----|--------------------------------------------------|
| 175 | [M] <sup>+</sup> (Molecular Ion)                 |
| 106 | [C <sub>5</sub> H <sub>4</sub> NCO] <sup>+</sup> |
| 78  | [C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>   |
| 69  | [C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>    |


## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of cyclopentyl(pyridin-2-yl)methanone, based on established methods for similar compounds.[\[1\]](#)

# Synthesis of Cyclopentyl(pyridin-2-yl)methanone

This synthesis can be achieved via a Grignard reaction between a cyclopentyl magnesium halide and a suitable pyridine-2-carbonyl derivative.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for cyclopentyl(pyridin-2-yl)methanone.

Protocol:

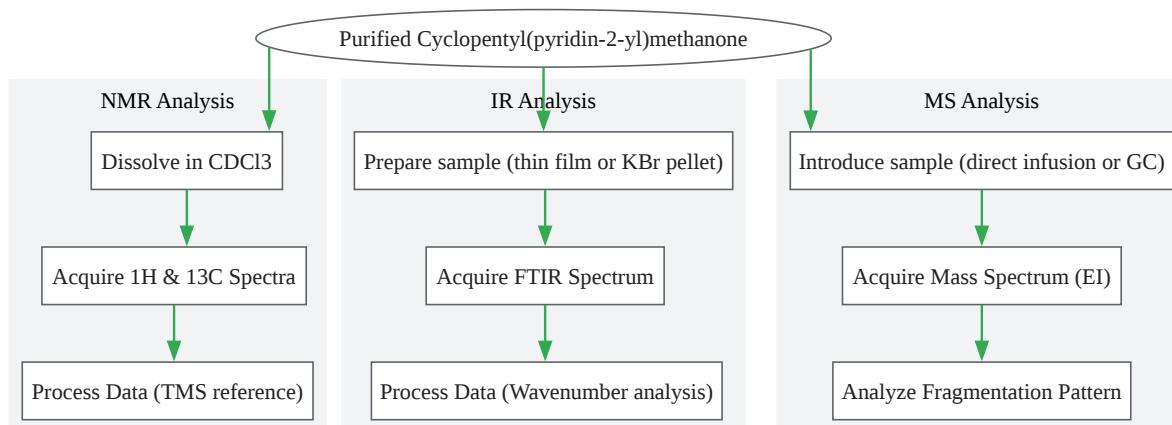
- Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) in anhydrous diethyl ether are added. A solution of cyclopentyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
- Acylation: The Grignard reagent is cooled to 0 °C, and a solution of pyridine-2-carboxaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.
- Oxidation and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude alcohol is then oxidized to the ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane. The reaction mixture is purified by column chromatography on silica gel to afford the final product.

## Spectroscopic Analysis

NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:


- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.

- Data is reported in wavenumbers (cm<sup>-1</sup>).

### Mass Spectrometry:

- Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via direct infusion or gas chromatography.
- The data is reported as a mass-to-charge ratio (m/z).

### Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scielo.br [scielo.br]
- To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data of CAS 157592-43-3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116218#cas-157592-43-3-spectroscopic-data>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)